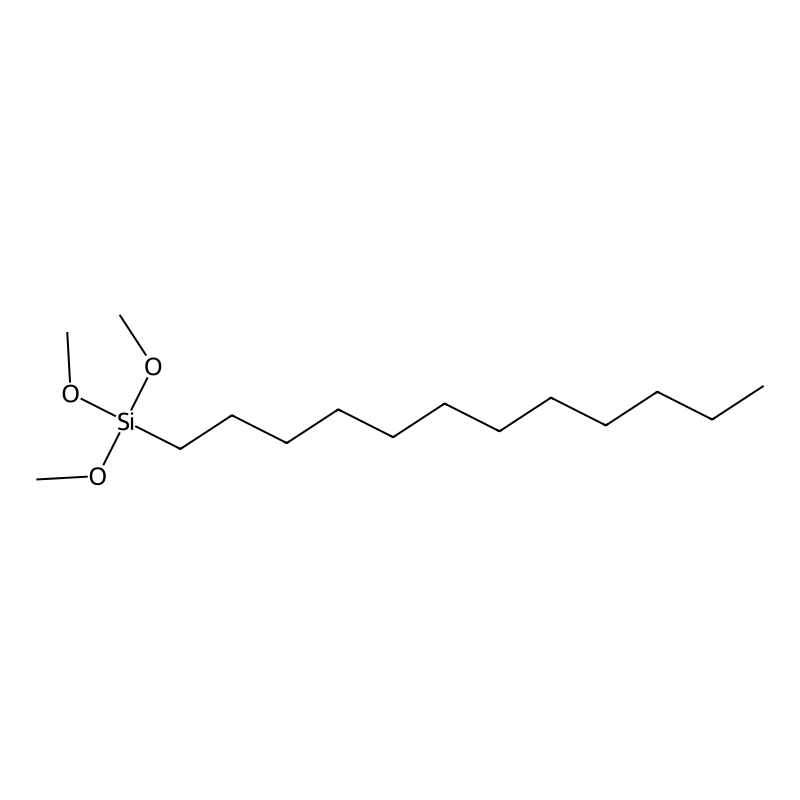

Dodecyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Surface modification: DTMS can modify the surface properties of various materials, including glass, metals, ceramics, and polymers. [, ] This modification can render the surface hydrophobic (water-repelling), improve adhesion between different materials, or introduce functional groups for further reactions. []

- Silica nanoparticle synthesis: DTMS acts as a coupling agent and precursor in the synthesis of silica nanoparticles. [] It helps control the size, morphology, and surface functionality of these nanoparticles, making them suitable for various applications in drug delivery, catalysis, and imaging. []

- Chromatographic stationary phases: DTMS can be used to modify the stationary phase of chromatographic columns, enhancing their separation efficiency for specific types of molecules. [] This modification can be particularly beneficial for analyzing hydrophobic compounds. []

- Langmuir-Blodgett films: DTMS plays a role in constructing Langmuir-Blodgett films, which are ultrathin films formed by organized monolayers on a water surface. [] These films have potential applications in organic electronics, sensors, and biomimetic materials. []

Dodecyltrimethoxysilane is an organosilicon compound with the molecular formula and a molecular weight of approximately 290.51 g/mol. It is classified as a silane coupling agent, which plays a crucial role in enhancing the adhesion between inorganic materials and organic polymers. This compound appears as a clear, colorless liquid at room temperature, with a boiling point of around 234.9 °C and a melting point of -40 °C . Its density is approximately 0.9 g/cm³, making it less dense than water .

The primary mechanism of action of DTMS involves its surface modification properties. Upon hydrolysis, DTMS forms silanol groups that can react with hydroxyl groups on inorganic surfaces (like glass or metal oxides) or with silanol groups present on organic polymers. This condensation reaction creates a covalent Si-O-Si linkage, leading to strong adhesion between the treated surface and subsequently applied materials [].

Safety Concerns

DTMS is a flammable liquid with moderate irritant properties. It can cause skin and eye irritation upon contact [, ]. Inhalation of vapors may irritate the respiratory system [].

Precautions

Proper personal protective equipment (PPE) like gloves, safety goggles, and a fume hood should be worn when handling DTMS [, ].

This hydrolysis can lead to the formation of siloxane bonds when dodecyltrimethoxysilane reacts with silanol groups on surfaces, enhancing bonding properties .

Dodecyltrimethoxysilane can be synthesized through a multi-step reaction involving the reaction of dodecanol with trimethoxysilane in the presence of a base such as sodium bicarbonate. The typical synthesis involves:

- Step 1: Reaction of dodecanol with trimethoxysilane under controlled conditions (e.g., temperature and solvent) to form an intermediate.

- Step 2: Further purification and distillation to isolate dodecyltrimethoxysilane with yields reported up to 83% .

Dodecyltrimethoxysilane is utilized in various industrial applications, including:

- Surface Treatment: Enhances the hydrophobicity of surfaces by forming a protective layer.

- Coatings: Used in architectural coatings for improved weather resistance.

- Adhesives and Sealants: Acts as a coupling agent to improve adhesion between dissimilar materials.

- Nanocomposites: Serves as a modifier for layered materials like layered double hydroxides to improve their mechanical properties .

Studies on the interactions of dodecyltrimethoxysilane with other materials suggest that it can significantly enhance the compatibility of organic polymers with inorganic fillers. For example, when applied to layered double hydroxides, it improves aging resistance in polymer blends used in construction materials . Its ability to form stable siloxane bonds is crucial for these interactions.

Dodecyltrimethoxysilane shares similarities with other long-chain alkyl silanes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecyltrimethoxysilane | Long alkyl chain enhances hydrophobicity | |

| Octadecyltrichlorosilane | Chlorine atoms provide different reactivity | |

| Hexadecyltrimethoxysilane | Similar structure but shorter alkyl chain | |

| Lauryltrimethoxysilane | Shorter chain length compared to dodecyl derivative | |

| Trimethylsilane | Lacks long alkyl chain; primarily used as a precursor |

Dodecyltrimethoxysilane's longer alkyl chain imparts unique properties that enhance its efficacy as a coupling agent compared to shorter-chain analogs, making it particularly useful in applications requiring robust hydrophobic characteristics .

Dodecyltrimethoxysilane presents as a liquid at standard temperature and pressure conditions [1]. The compound exhibits characteristic physical properties that distinguish it within the organosilicon family of chemicals [2]. At twenty degrees Celsius, dodecyltrimethoxysilane maintains its liquid state, appearing as a clear, colorless to almost colorless transparent liquid [1] [3]. Some commercial preparations may exhibit a pale yellow coloration, which typically results from minor impurities or storage conditions [4].

The compound possesses a mild characteristic odor that is generally described as pleasant and non-offensive [4]. This organosilicon compound has the molecular formula C₁₅H₃₄O₃Si and a precisely determined molecular weight of 290.52 grams per mole [1] [5]. The Chemical Abstracts Service has assigned the registry number 3069-21-4 to dodecyltrimethoxysilane, providing a unique identifier for this specific chemical entity [2] [6].

| Property | Value | Reference Sources |

|---|---|---|

| Physical State at 20°C | Liquid | TCI Chemicals, ChemicalBook [1] [3] |

| Appearance | Clear liquid / Colorless to almost colorless clear liquid | TCI Chemicals, VWR [1] [5] |

| Color | Colorless to pale yellow | NBInno, ChemicalBook [4] [3] |

| Odor | Mild characteristic odor | NBInno [4] |

| Molecular Formula | C₁₅H₃₄O₃Si | Multiple sources [1] [2] [6] |

| Molecular Weight (g/mol) | 290.52 | TCI Chemicals, VWR [1] [5] |

| CAS Number | 3069-21-4 | Multiple sources [1] [2] [6] |

Thermodynamic Properties and Phase Transitions

The thermodynamic behavior of dodecyltrimethoxysilane reveals important characteristics for its handling and application in various industrial processes [7] [8]. The compound exhibits a melting point of negative forty degrees Celsius, indicating that it remains liquid under most ambient conditions encountered in typical applications [1] [3] [5]. This low melting point contributes to its utility as a liquid reagent in surface modification applications [9].

The boiling point of dodecyltrimethoxysilane varies depending on the pressure conditions under which the measurement is conducted [3] [8] [4]. At standard atmospheric pressure of 760 millimeters of mercury, the compound exhibits a boiling point ranging from 234.9 plus or minus 8.0 degrees Celsius to 280-285 degrees Celsius, with different sources reporting slightly varying values [3] [8] [4]. Under reduced pressure conditions, the boiling point decreases significantly, with measurements showing 110-111 degrees Celsius at 1 millimeter of mercury, 118 degrees Celsius at 1.3 millimeters of mercury, and 125 degrees Celsius at 1.8 millimeters of mercury [1] [7] [5].

The flash point of dodecyltrimethoxysilane has been determined to be approximately 108 degrees Celsius, with some sources reporting 108.6 plus or minus 21.3 degrees Celsius [1] [3] [8]. This relatively high flash point indicates moderate thermal stability and reduced fire hazard compared to more volatile organic compounds [10].

Density measurements for dodecyltrimethoxysilane at twenty degrees Celsius range from 0.89 to 0.93 grams per cubic centimeter, with most precise measurements clustering around 0.890 to 0.894 grams per cubic centimeter [1] [7] [8] [5]. The specific gravity, measured at 20 degrees Celsius relative to water at 20 degrees Celsius, is reported as 0.90 [1]. The refractive index of dodecyltrimethoxysilane varies between 1.43 and 1.4274, with commercial specifications typically requiring values between 1.418 and 1.423 [1] [3] [8] [4].

Vapor pressure measurements at twenty-five degrees Celsius indicate values less than 0.1 millimeters of mercury, with some sources specifying 0.1 plus or minus 0.4 millimeters of mercury [7] [8]. This low vapor pressure contributes to the compound's stability during storage and handling operations [10].

| Property | Value | Reference Sources |

|---|---|---|

| Melting Point (°C) | -40 | Multiple sources [1] [3] [5] |

| Boiling Point (°C) | 234.9 ± 8.0 at 760 mmHg / 280-285 at 760 mmHg | Chemsrc, NBInno [8] [4] |

| Boiling Point at reduced pressure (°C) | 110-111 at 1 mmHg / 118 at 1.3 mmHg / 125 at 1.8 mmHg | Gelest, TCI, VWR [1] [7] [5] |

| Flash Point (°C) | 108 / 108.6 ± 21.3 | Multiple sources [1] [3] [8] |

| Density at 20°C (g/cm³) | 0.89-0.93 / 0.890-0.894 | Multiple sources [1] [7] [8] [5] |

| Specific Gravity (20/20) | 0.90 | TCI Chemicals [1] |

| Refractive Index | 1.43 / 1.4274 / 1.418-1.423 | Multiple sources [1] [3] [8] [4] |

| Vapor Pressure at 25°C (mmHg) | < 0.1 / 0.1 ± 0.4 | Gelest, Chemsrc [7] [8] |

Spectroscopic Characteristics

The spectroscopic analysis of dodecyltrimethoxysilane provides comprehensive structural information essential for compound identification and purity assessment [11] [12]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that confirm the molecular structure and enable quantitative analysis of the compound [13] [14].

Proton nuclear magnetic resonance spectroscopy of dodecyltrimethoxysilane exhibits distinct chemical shift patterns that correspond to different hydrogen environments within the molecule [11] [13]. The silicon-bound methylene protons typically appear at chemical shifts between 0.6 and 0.7 parts per million, providing clear evidence of the silicon-carbon bond [11] [14]. The extensive methylene chain characteristic of the dodecyl group produces signals in the region of 1.2 to 1.3 parts per million, appearing as complex multiplets due to the overlapping resonances of the ten internal methylene groups [13]. The methoxy protons attached to silicon resonate at approximately 3.6 parts per million, appearing as a singlet due to rapid exchange processes [11] [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with alkyl carbon atoms typically resonating between 10 and 23 parts per million [11] [14]. The methoxy carbon atoms bound to silicon exhibit characteristic chemical shifts around 50.5 parts per million, providing definitive identification of these functional groups [13] [14].

Silicon-29 nuclear magnetic resonance spectroscopy offers specific information about the silicon environment in dodecyltrimethoxysilane [15] [13] [14]. The silicon nucleus in dodecyltrimethoxysilane typically resonates between negative 42 and negative 45 parts per million, which is characteristic for silicon atoms bearing three methoxy groups and one alkyl substituent [13] [14]. This technique proves particularly valuable for monitoring hydrolysis and condensation reactions involving the compound [15] [16].

Infrared spectroscopy reveals characteristic absorption bands that enable functional group identification and structural confirmation [17]. The alkyl carbon-hydrogen stretching vibrations appear in the region between 2850 and 2990 wavenumbers, with the intensity and pattern providing information about the chain length and conformation [18] [17]. Silicon-oxygen-carbon stretching vibrations characteristic of methoxy groups typically occur between 1080 and 1190 wavenumbers [18] [17]. Silicon-oxygen stretching vibrations appear in the broader region between 800 and 1100 wavenumbers, often showing complex patterns due to the multiple silicon-oxygen bonds present in the molecule [19] [17].

Mass spectrometry analysis of dodecyltrimethoxysilane provides molecular weight confirmation and fragmentation pattern information [20]. The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the intact molecular ion [20]. Common fragmentation patterns include loss of methyl groups producing peaks at mass-to-charge ratio 275, loss of methoxy groups yielding peaks at mass-to-charge ratio 259, and formation of dodecyl fragments at mass-to-charge ratio 169 [20]. The base peak often corresponds to fragments resulting from loss of methoxy and hydroxymethyl groups, appearing around mass-to-charge ratio 169 or 199 depending on the specific fragmentation pathway [20].

| Technique | Characteristic Features | Application/Information |

|---|---|---|

| ¹H NMR | δ 0.6-0.7 ppm (Si-CH₂), δ 1.2-1.3 ppm (CH₂ chain), δ 3.6 ppm (OCH₃) | Confirms alkyl chain and methoxy groups [11] [13] [14] |

| ¹³C NMR | δ 10-23 ppm (alkyl carbons), δ 50.5 ppm (OCH₃) | Structural confirmation of carbon framework [11] [14] |

| ²⁹Si NMR | δ -42 to -45 ppm (typical for RSi(OMe)₃) | Silicon environment characterization [15] [13] [14] |

| IR Spectroscopy - C-H stretch | 2850-2990 cm⁻¹ (alkyl C-H stretching) | Alkyl chain confirmation [18] [17] |

| IR Spectroscopy - Si-O-C stretch | 1080-1190 cm⁻¹ (Si-O-C stretching) | Methoxy group identification [18] [17] |

| IR Spectroscopy - Si-O stretch | 800-1100 cm⁻¹ (Si-O stretching) | Silicon-oxygen bond verification [19] [17] |

| Mass Spectrometry - Molecular ion | m/z 290 [M]⁺ | Molecular weight confirmation [20] |

| Mass Spectrometry - Base peak | m/z 169 [M-OCH₃-CH₂OH]⁺ or m/z 199 [M-3OCH₃+2OH]⁺ | Main fragmentation pathway [20] |

| Mass Spectrometry - Common fragments | m/z 275 [M-CH₃]⁺, m/z 259 [M-OCH₃]⁺, m/z 169 [dodecyl]⁺ | Structural fragmentation patterns [20] |

Stability and Reactivity Under Various Conditions

The stability and reactivity profile of dodecyltrimethoxysilane demonstrates characteristic behavior typical of alkoxysilane compounds while exhibiting specific properties related to its dodecyl substituent [19] [7]. The compound exhibits hydrolytic sensitivity classified as level seven, indicating that it reacts slowly with moisture and water under ambient conditions [3] [19]. This moderate hydrolytic sensitivity requires careful handling but allows for controlled reaction conditions in surface modification applications [19] [21].

Dodecyltrimethoxysilane demonstrates significant moisture sensitivity, necessitating storage under controlled conditions to prevent premature hydrolysis [1] [7] [19]. The compound requires storage in cool, well-ventilated areas with strict avoidance of humidity exposure [8] [4]. Recommended storage temperatures vary among sources, with suggestions ranging from room temperature to below fifteen degrees Celsius, and some applications requiring storage below thirty degrees Celsius [1] [5] [4]. To ensure long-term stability, the compound should be stored under inert gas atmospheres, typically nitrogen or argon [1] [19].

The solubility characteristics of dodecyltrimethoxysilane reflect its amphiphilic nature, with the silicon-methoxy portion providing some polar character while the dodecyl chain contributes significant hydrophobic properties [7] [4]. The compound is insoluble in water and reacts upon contact with aqueous systems, leading to hydrolysis of the methoxy groups [7]. In contrast, dodecyltrimethoxysilane demonstrates excellent solubility in organic solvents including hydrocarbons, ethanol, and ethers [4]. This solubility profile enables its use in various organic solvent systems for surface treatment applications [21].

The hydrolysis mechanism of dodecyltrimethoxysilane involves the sequential replacement of methoxy groups with hydroxyl groups upon contact with water or moisture [21]. This process typically proceeds through intermediate silanol species that can subsequently undergo condensation reactions to form siloxane bonds [19] [21]. The rate of hydrolysis depends on several factors including pH, temperature, water concentration, and the presence of catalysts [21].

Under anhydrous conditions, dodecyltrimethoxysilane exhibits remarkable stability, allowing for extended storage periods when properly handled [19] [21]. The compound can withstand elevated temperatures in the absence of moisture without significant decomposition [10]. However, thermal stability decreases in the presence of water or under highly acidic or basic conditions [21].

| Property | Value | Reference Sources |

|---|---|---|

| Hydrolytic Sensitivity | Level 7: reacts slowly with moisture/water | ChemicalBook [3] |

| Moisture Sensitivity | Moisture sensitive | Multiple sources [1] [7] [19] |

| Storage Conditions | Cool, well-ventilated place, avoid humidity | Multiple sources [8] [4] |

| Storage Temperature | Room temperature / < 15°C recommended / < 30°C | Multiple sources [1] [5] [4] |

| Inert Gas Requirement | Store under inert gas | TCI Chemicals [1] |

| Solubility in Water | Insoluble, reacts with water | Gelest [7] |

| Solubility in Organic Solvents | Soluble in hydrocarbons, ethanol, ethers | NBInno [4] |

Comparative Analysis with Other Alkyltrimethoxysilanes

The comparative analysis of dodecyltrimethoxysilane with other alkyltrimethoxysilanes reveals significant differences in properties and performance characteristics that directly correlate with alkyl chain length [22] [18] [23]. This systematic comparison demonstrates how the twelve-carbon alkyl chain of dodecyltrimethoxysilane provides specific advantages in surface modification applications compared to shorter and longer chain analogs [22] [24] [23].

Octyltrimethoxysilane, containing an eight-carbon alkyl chain, represents a shorter chain analog with distinct property differences [25] [26] [23]. The molecular weight of octyltrimethoxysilane is 234.4 grams per mole, significantly lower than dodecyltrimethoxysilane [25] [26]. The boiling point of octyltrimethoxysilane at standard atmospheric pressure is 213.6 plus or minus 8.0 degrees Celsius, notably lower than dodecyltrimethoxysilane [25]. The flash point occurs at 93.7 plus or minus 21.3 degrees Celsius, indicating higher volatility compared to the dodecyl analog [25]. While octyltrimethoxysilane provides moderate hydrophobic properties, it demonstrates lower surface modification efficiency compared to dodecyltrimethoxysilane [26] [23].

Hexadecyltrimethoxysilane, featuring a sixteen-carbon alkyl chain, exhibits properties characteristic of longer chain alkyltrimethoxysilanes [27] [28]. With a molecular weight of 346.6 grams per mole, this compound demonstrates significantly higher molecular weight than dodecyltrimethoxysilane [27] [28]. The boiling point exceeds that of dodecyltrimethoxysilane, while the flash point reaches 165 degrees Celsius, indicating lower volatility [27]. Hexadecyltrimethoxysilane provides very high hydrophobic character and excellent performance under extreme conditions, but may exhibit reduced reactivity due to steric effects of the longer alkyl chain [28] [24].

The hydrophobic character progression demonstrates a clear relationship between chain length and water repellency [22] [23]. Octyltrimethoxysilane provides moderate hydrophobic properties suitable for general surface modification applications [26] [23]. Dodecyltrimethoxysilane exhibits high hydrophobic character with superior performance in waterproofing applications and excellent self-assembled monolayer formation capabilities [9] [22]. Hexadecyltrimethoxysilane delivers very high hydrophobic properties ideal for extreme hydrophobicity requirements [24] [28].

Surface modification efficiency varies significantly among these alkyltrimethoxysilanes [22] [18] [23]. Research demonstrates that chain length affects both the penetration into substrates and the final surface properties achieved [22] [29]. Dodecyltrimethoxysilane occupies an optimal position, providing excellent hydrophobic improvement while maintaining sufficient reactivity for effective surface bonding [22] [18]. Shorter chains like octyltrimethoxysilane may not provide sufficient hydrophobic character for demanding applications, while longer chains like hexadecyltrimethoxysilane may face steric hindrance issues during surface attachment [22] [29].

The formation of self-assembled monolayers demonstrates notable differences among these compounds [26] [24]. Dodecyltrimethoxysilane exhibits excellent self-assembled monolayer formation capabilities, balancing chain length optimization with reactive group accessibility [9] [26]. This twelve-carbon chain length provides sufficient van der Waals interactions between adjacent molecules while maintaining adequate spacing for efficient surface reaction [22] [18].

Applications vary according to the specific properties of each alkyltrimethoxysilane [9] [26] [28]. Octyltrimethoxysilane finds use in general surface modification applications where moderate hydrophobicity suffices [26]. Dodecyltrimethoxysilane excels in waterproofing applications, superior hydrophobicity requirements, and self-assembled monolayer formation [9] [22]. Hexadecyltrimethoxysilane serves specialized applications requiring extreme hydrophobicity and self-assembled monolayer formation under demanding conditions [24] [28].

| Property | Octyltrimethoxysilane (C8) | Dodecyltrimethoxysilane (C12) | Hexadecyltrimethoxysilane (C16) |

|---|---|---|---|

| Chain Length (Carbon atoms) | 8 | 12 | 16 |

| Molecular Formula | C₁₁H₂₆O₃Si | C₁₅H₃₄O₃Si | C₁₉H₄₂O₃Si |

| Molecular Weight (g/mol) | 234.4 [25] | 290.52 [1] [5] | 346.6 [27] |

| Melting Point (°C) | Not specified | -40 [1] [3] [5] | Not specified |

| Boiling Point at 760 mmHg (°C) | 213.6 ± 8.0 [25] | 234.9 ± 8.0 / 280-285 [8] [4] | Higher than C12 [27] |

| Flash Point (°C) | 93.7 ± 21.3 [25] | 108.6 ± 21.3 [1] [3] [8] | 165 [27] |

| Density (g/cm³) | 0.9 ± 0.1 [25] | 0.89-0.93 [1] [7] [8] [5] | 0.89 [27] |

| Hydrophobic Character | Moderate hydrophobic [26] [23] | High hydrophobic [9] [22] | Very high hydrophobic [24] [28] |

| Surface Modification Efficiency | Good for general applications [26] [23] | Superior for waterproofing [9] [22] | Excellent for extreme conditions [24] [28] |

| Primary Applications | General surface modification, moderate hydrophobicity [26] | Waterproofing, superior hydrophobicity, SAM formation [9] [22] | Extreme hydrophobicity, self-assembled monolayers [24] [28] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (76.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant